molecular formula C28H34N6O4 B2845923 4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223773-50-9

4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2845923
CAS No.: 1223773-50-9
M. Wt: 518.618
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Description

4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for further study and development.

Biological Activity

The compound 4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1223773-50-9) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure

The compound features a complex structure characterized by a triazoloquinazoline core with various substituents that enhance its biological activity. The molecular formula is C28H34N6O4C_{28}H_{34}N_{6}O_{4}, and it has a molecular weight of 518.6 g/mol .

Physical Properties

PropertyValue
Molecular FormulaC28H34N6O4
Molecular Weight518.6 g/mol
CAS Number1223773-50-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects including anti-cancer and anti-inflammatory activities .

Therapeutic Applications

  • Anti-cancer Activity : Compounds in the triazoloquinazoline class have been studied for their potential anti-cancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and inhibition of oncogenic signaling pathways .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .
  • Antimicrobial Activity : Some studies suggest that derivatives of triazoloquinazolines possess antimicrobial properties against a range of pathogens, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Activity

A study investigated the effects of a related triazoloquinazoline compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner and induced apoptosis in cancer cells by activating caspase pathways . This suggests that similar compounds, including our target compound, may have comparable mechanisms.

Case Study 2: Anti-inflammatory Properties

Research focused on the anti-inflammatory effects of triazoloquinazolines demonstrated that these compounds could reduce the secretion of pro-inflammatory cytokines in vitro. The study highlighted the potential for these compounds to be used in therapeutic applications for diseases characterized by chronic inflammation .

Case Study 3: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of triazoloquinazoline derivatives against various bacterial strains. The findings revealed significant antibacterial activity, particularly against Gram-positive bacteria, indicating potential use as new antibiotics .

Properties

IUPAC Name

2-[2-(4-methylanilino)-2-oxoethyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O4/c1-17(2)12-13-32-26(37)22-11-8-20(25(36)29-15-18(3)4)14-23(22)34-27(32)31-33(28(34)38)16-24(35)30-21-9-6-19(5)7-10-21/h6-11,14,17-18H,12-13,15-16H2,1-5H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRCRVVPHVDZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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